molecular formula C15H23NO4 B2964164 tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate CAS No. 1824444-97-4

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B2964164
CAS No.: 1824444-97-4
M. Wt: 281.352
InChI Key: NEEIFYSOERYJAW-UHFFFAOYSA-N
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Description

Product Overview tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is a high-purity chemical compound supplied with a minimum purity of 97% . It is presented as a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy functional group, and a 4-methoxyphenyl moiety. This specific structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Research Applications and Value This compound serves primarily as a versatile synthetic intermediate . The presence of the Boc group is particularly significant, as it is one of the most common protecting groups used for amines in multi-step synthetic routes, and can be removed under mild acidic conditions without affecting other sensitive functional groups . The hydroxy and aryl groups further increase its utility, allowing for diverse chemical modifications. Compounds with similar structural motifs, such as other tert-butyl-protected carbamates, are frequently employed in the synthesis of more complex molecules, including potential pharmaceutical agents . For instance, research into structurally related Boc-protected compounds has shown their relevance in developing molecules with biological activity, highlighting the value of such intermediates in early-stage drug discovery . Handling and Usage This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for safe handling, storage, and disposal procedures. The product is typically stored at room temperature .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-12(10-17)11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIFYSOERYJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires a solvent such as methanol, ethanol, or acetone, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is extensively used in scientific research due to its complex molecular structure and unique properties. Some of its applications include:

    Drug Discovery: Used as a building block in the synthesis of potential pharmaceutical compounds.

    Polymer Synthesis: Acts as a monomer or crosslinking agent in the production of specialized polymers.

    Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it has been identified as a potent anti-inflammatory agent, potentially inhibiting the activity of pro-inflammatory enzymes.

Comparison with Similar Compounds

Key Structural Features :

  • Boc protection : Provides acid-labile amine protection, facilitating deprotection under mild acidic conditions.
  • Hydroxypropyl chain : Offers a site for further functionalization (e.g., oxidation, substitution).

Comparison with Structurally Similar Compounds

The following table summarizes critical data for tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate and its analogs, highlighting structural variations and functional differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications Reference
This compound C₁₅H₂₃NO₄ 281.35 (calc.) 4-Methoxyphenyl, hydroxy Not reported Organic synthesis intermediate
tert-Butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate C₁₄H₁₉NO₅S 313.37 (calc.) Phenylsulfonyl, oxo 156–157 Catalysis, directing-group applications
tert-Butyl N-{3-hydroxy-2-[(pyridin-4-yl)methyl]propyl}carbamate C₁₄H₂₂N₂O₃ 266.34 Pyridinylmethyl, hydroxy Not reported Small-molecule scaffold development
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate C₁₅H₂₁ClNO₃ 298.79 (calc.) Chloro, phenyl, hydroxy Not reported Pharmaceutical intermediate (kinase inhibitors)
tert-Butyl (3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate C₁₄H₂₈BNO₄ 283.20 (calc.) Boronate ester Not reported Suzuki-Miyaura cross-coupling precursor

Structural and Functional Differences

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with pyridinylmethyl () and phenylsulfonyl () groups. Boronates () enable cross-coupling reactivity, a feature absent in the target compound but critical for materials science applications.

Thermal and Chemical Stability: The Boc group generally confers stability, but substituents like oxo () or boronate esters () may alter decomposition pathways. For example, the oxo group in increases polarity, raising its melting point (156–157°C) compared to non-oxidized analogs .

Synthetic Utility :

  • The target compound’s hydroxyl group allows for oxidation to ketones or substitution reactions, similar to intermediates in and .
  • Chloro-substituted analogs () are pivotal in drug discovery, as seen in kinase inhibitor synthesis .

Pharmaceutical Intermediates

  • and highlight tert-butyl carbamates as key intermediates in anti-cancer and kinase inhibitor synthesis. For example, tert-butyl N-[3-(5-chloro-2-oxobenzimidazol-1-yl)propyl]carbamate () is a precursor to urea derivatives with selective inhibitory activity .

Catalysis and Material Science

  • Boronate esters () are critical in cross-coupling reactions, underscoring the diversity of carbamate applications .

Biological Activity

Introduction

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Reagents : The synthesis commonly utilizes tert-butylamine, methyl 4-hydroxybenzoate, and 2-(4-methoxyphenyl)ethylbromide.
  • Conditions : The reaction is performed in solvents like methanol or ethanol under controlled temperature and pressure.
  • Purification : Post-synthesis purification may involve recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of pro-inflammatory enzymes, suggesting anti-inflammatory properties.
  • Cellular Pathways : The compound modulates various biochemical pathways, indicating potential therapeutic applications in conditions characterized by inflammation .

Biological Activities

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed IC50 values and mechanisms require further investigation .

Summary of Biological Activity Studies

StudyBiological ActivityIC50 ValueCell Line
Study 1Anti-inflammatoryNot specifiedN/A
Study 2Cytotoxicity5.85 µMMCF-7 (breast cancer)
Study 3Enzyme inhibition (COX)Not specifiedN/A

Detailed Findings

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
  • Anticancer Activity : Research indicated that the compound exhibited promising anticancer activity with an IC50 value of 5.85 µM against the MCF-7 breast cancer cell line, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Molecular docking studies have predicted the binding affinities of this compound to key enzymatic targets, providing insights into its inhibitory mechanisms .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameBiological ActivityDistinguishing Features
tert-butyl N-(3-hydroxypropyl)carbamateModerate anti-inflammatoryLacks methoxy group
tert-butyl N-hydroxycarbamateLow anticancer activitySimpler structure

This comparison highlights the enhanced stability and reactivity of this compound due to its unique molecular structure, contributing to its superior biological properties .

Q & A

Q. How to troubleshoot low yields in Boc-deprotection steps?

  • Troubleshooting Guide :
  • Acid Selection : Compare TFA (2–5 eq. in DCM, 0°C–RT) vs. HCl/dioxane (4M, RT).
  • Byproduct Analysis : Use LC-MS to detect incomplete deprotection (retention of Boc mass +1).
  • Side Reactions : Add scavengers (e.g., triethylsilane) to suppress carbocation rearrangements .

Tables for Key Data

Property Value/Technique Evidence Source
Melting Point Not reported; analog: ~80–100°C (est.)
Stability (pH 7) Stable >1 month at 4°C (inferred)
Chiral HPLC Conditions Chiralpak AD-H, 70:30 hexane:IPA, 1 mL/min
Typical Purity >95% (post-chromatography)

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